4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride
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Overview
Description
4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride: is an organic compound belonging to the triazine family. It is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors such as guanidine derivatives with methyl ketones under acidic or basic conditions to form the triazine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: High-purity starting materials are prepared and purified.
Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.
Purification: The product is purified using crystallization or chromatography techniques to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alkoxides.
Major Products
Oxidized Derivatives: Various oxidized forms depending on the oxidizing agent used.
Reduced Forms: Reduced triazine derivatives.
Substituted Triazines: Compounds with different functional groups introduced via substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.
Biology
In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its ability to form stable complexes with metal ions makes it useful in various bioinorganic studies.
Medicine
Medically, it is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its derivatives are explored for drug development.
Industry
In industrial applications, it is used in the manufacture of specialty chemicals and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-methyl-1,2,4-triazin-5(2H)-one
- 4-Amino-6-methyl-1,2,4-triazin-3(2H)-one
- 4-Amino-6-methyl-1,2,4-triazin-2(1H)-one
Uniqueness
4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are critical.
Properties
IUPAC Name |
4-amino-6-methyl-2,5-dihydro-1,2,4-triazin-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c1-3-2-8(5)4(9)7-6-3;/h2,5H2,1H3,(H,7,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMQHCXCTMWZGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N(C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597617 |
Source
|
Record name | 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158329-07-8 |
Source
|
Record name | 4-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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